Evidence 1: Superior Bioactivation Rate and Preference Compared to Other Herbicide Esters
In a direct head-to-head comparison of carboxylesterase activity in plant extracts, 2,4-D-methyl ester was the preferred substrate for hydrolysis over several other pro-herbicide esters. The study quantitatively established a clear substrate preference hierarchy, with 2,4-D-methyl ester demonstrating the highest rate of enzymatic conversion to its phytotoxic acid [1].
| Evidence Dimension | Rate of enzymatic hydrolysis (substrate preference) in plant carboxylesterase assays |
|---|---|
| Target Compound Data | Highest preference |
| Comparator Or Baseline | Clodinafop-propargyl, fenthioprop-ethyl, fenoxaprop-ethyl, bromoxynil-octanoate (lower preference) |
| Quantified Difference | Rank order: 2,4-D-methyl > clodinafop-propargyl > fenthioprop-ethyl, fenoxaprop-ethyl, bromoxynil-octanoate |
| Conditions | In vitro assays using protein extracts from 13 crop and weed species, including Arabidopsis thaliana |
Why This Matters
A higher and more consistent rate of bioactivation across diverse plant species ensures more reliable and predictable herbicidal efficacy, reducing the risk of application failure due to slow activation in target weeds.
- [1] Gershater, M., Sharples, K., & Edwards, R. (2006). Carboxylesterase activities toward pesticide esters in crops and weeds. Phytochemistry, 67(23), 2561-2567. View Source
